![molecular formula C19H26F3N3O2 B2555550 4-methoxy-N-(4-(trifluoromethyl)phenyl)-[1,4'-bipiperidine]-1'-carboxamide CAS No. 1798677-84-5](/img/structure/B2555550.png)
4-methoxy-N-(4-(trifluoromethyl)phenyl)-[1,4'-bipiperidine]-1'-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-N-(4-(trifluoromethyl)phenyl)-[1,4’-bipiperidine]-1’-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a methoxy group, a trifluoromethyl group, and a bipiperidine backbone, making it an interesting subject for research in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(4-(trifluoromethyl)phenyl)-[1,4’-bipiperidine]-1’-carboxamide typically involves multiple steps, including the formation of the bipiperidine core and subsequent functionalization with methoxy and trifluoromethyl groups. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process, making it feasible for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
4-methoxy-N-(4-(trifluoromethyl)phenyl)-[1,4’-bipiperidine]-1’-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles (e.g., halides, amines), electrophiles (e.g., alkyl halides, acyl chlorides)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
Anticancer Activity
Research indicates that compounds similar to 4-methoxy-N-(4-(trifluoromethyl)phenyl)-[1,4'-bipiperidine]-1'-carboxamide exhibit promising anticancer properties. The mechanism of action often involves the induction of apoptosis in cancer cells. For instance, a study on related piperidine derivatives demonstrated significant cytotoxic effects against various human cancer cell lines, including those from breast and colon cancers .
Case Study:
A recent evaluation of a series of piperidine derivatives showed that the introduction of specific functional groups, such as the trifluoromethyl moiety, significantly enhanced anticancer efficacy. The study reported increased caspase activity in treated cancer cells, suggesting a mechanism involving programmed cell death.
Enzyme Inhibition
The compound has been explored for its potential as an enzyme inhibitor. Specifically, it may inhibit enzymes like acetylcholinesterase and urease, which are relevant in treating neurological disorders such as Alzheimer's disease and urinary tract infections.
Research Findings:
A comparative analysis indicated that piperidine-based compounds can effectively inhibit these enzymes, thereby providing a therapeutic avenue for conditions characterized by cholinergic dysfunction .
Modulation of Chemokine Receptors
The compound's structural characteristics suggest potential applications in modulating chemokine receptors, which play crucial roles in immune response and inflammation. This modulation can be beneficial in treating autoimmune diseases and inflammatory conditions.
Patent Insights:
Patents have documented the use of similar compounds as modulators of chemokine receptors, indicating their therapeutic potential in managing diseases where these pathways are dysregulated .
Antimicrobial Properties
Emerging research highlights the antimicrobial activity of piperidine derivatives. The incorporation of specific substituents has been shown to enhance their effectiveness against various bacterial strains.
Study Example:
A study focusing on sulfonamide derivatives revealed that modifications to the piperidine structure significantly increased antimicrobial efficacy compared to non-modified counterparts.
Mecanismo De Acción
The mechanism of action of 4-methoxy-N-(4-(trifluoromethyl)phenyl)-[1,4’-bipiperidine]-1’-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparación Con Compuestos Similares
4-methoxy-N-(4-(trifluoromethyl)phenyl)-[1,4’-bipiperidine]-1’-carboxamide can be compared with other similar compounds, such as:
These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture. The presence of the bipiperidine backbone in 4-methoxy-N-(4-(trifluoromethyl)phenyl)-[1,4’-bipiperidine]-1’-carboxamide distinguishes it from these related compounds, potentially leading to unique chemical and biological properties.
Q & A
Basic Research Questions
Q. 1.1. What synthetic strategies are effective for synthesizing 4-methoxy-N-(4-(trifluoromethyl)phenyl)-[1,4'-bipiperidine]-1'-carboxamide?
Methodological Answer :
The synthesis typically involves modular assembly of the bipiperidine core, followed by functionalization. Key steps include:
- Core Construction : Condensation of piperidine derivatives to form the 1,4'-bipiperidine backbone. For example, coupling a piperidine carboxamide with a substituted phenyl group via nucleophilic substitution or amide bond formation .
- Substituent Introduction : The 4-methoxy group can be introduced via alkylation or Mitsunobu reactions, while the 4-(trifluoromethyl)phenyl moiety is added through palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or direct arylation .
- Optimization : Adjust reaction solvents (e.g., DMF for polar intermediates) and catalysts (e.g., Pd(PPh₃)₄ for coupling reactions) to improve yields. Purity is validated via HPLC (≥95%) .
Q. 1.2. Which analytical techniques are recommended for structural characterization?
Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the methoxy and trifluoromethyl groups. The bipiperidine scaffold shows distinct proton splitting patterns (e.g., δ 3.2–3.8 ppm for N-CH₂) .
- Mass Spectrometry (HRMS) : Validates molecular weight (expected [M+H]⁺ ~427.2 Da) and detects impurities.
- X-ray Crystallography : Resolves stereochemistry and crystal packing, as demonstrated for analogous piperidine carboxamides .
- HPLC-PDA : Monitors purity and stability under accelerated degradation conditions (e.g., 40°C/75% RH for 28 days) .
Advanced Research Questions
Q. 2.1. How can structure-activity relationship (SAR) studies optimize CCR5 antagonism in this compound?
Methodological Answer :
- Substitution Patterns : Evidence from analogous CCR5 antagonists shows that electron-withdrawing groups (e.g., 4-CF₃, 4-OCF₃) enhance receptor binding by stabilizing hydrophobic interactions. Replace the methoxy group with bulkier substituents (e.g., cyclopropyl methyl) to assess steric effects .
- Assay Design : Use HEK-293 cells expressing human CCR5 to measure inhibition of CCL3-induced calcium flux (IC₅₀). Compare with reference compounds like SCH 351125 (IC₅₀ = 2 nM) .
- Data Interpretation : Contradictions in activity (e.g., reduced potency in vivo vs. in vitro) may arise from metabolic instability. Address this by introducing metabolic blockers (e.g., 1-aminobenzotriazole) in pharmacokinetic studies .
Q. 2.2. What methodologies assess pharmacokinetic properties and oral bioavailability?
Methodological Answer :
- In Vivo Profiling : Administer the compound to rodents (3–30 mg/kg, oral and IV routes). Calculate bioavailability (F%) using AUC₀–24h ratios. For example, SCH 351125 achieved F = 65% in primates via optimized logP (3.2) and PSA (75 Ų) .
- Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites in plasma. The trifluoromethyl group may reduce oxidative metabolism, enhancing half-life.
- BBB Penetration : Assess brain-to-plasma ratio (Kp) in mice; target Kp >0.3 for CNS applications. Analogous NK1 antagonists achieved this via balanced lipophilicity .
Q. 2.3. How can receptor selectivity be validated against off-target kinases?
Methodological Answer :
- Panel Screening : Test against 50+ kinases (e.g., CEREP kinase panel) at 1 µM. A selectivity index >100-fold (vs. CCR5) is ideal.
- Binding Assays : Use TR-FRET for NK1, µ-opioid, and serotonin receptors. For example, casopitant (an NK1 antagonist) showed Ki <1 nM for NK1 but >10 µM for off-targets .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with CCR5 vs. CXCR4. Prioritize residues critical for selectivity (e.g., Tyr 108 in CCR5) .
Q. 2.4. How should contradictory data in biological activity be resolved?
Methodological Answer :
- Assay Reproducibility : Repeat experiments across multiple labs using standardized protocols (e.g., ATP concentration in kinase assays).
- Impurity Analysis : Use preparative HPLC to isolate minor components; test their activity. For example, a 2% impurity in SCH 351125 reduced IC₅₀ by 50% .
- Physicochemical Factors : Adjust buffer pH (e.g., 7.4 vs. 6.5) to mimic physiological conditions. Solubility enhancers (e.g., 0.5% Tween-80) may resolve false negatives .
Propiedades
IUPAC Name |
4-(4-methoxypiperidin-1-yl)-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26F3N3O2/c1-27-17-8-12-24(13-9-17)16-6-10-25(11-7-16)18(26)23-15-4-2-14(3-5-15)19(20,21)22/h2-5,16-17H,6-13H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXRHZZUWJOUQFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2CCN(CC2)C(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.